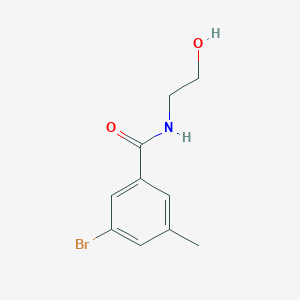

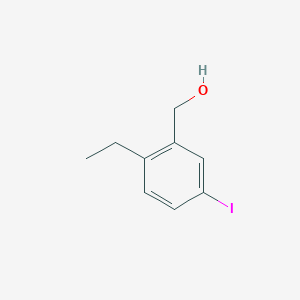

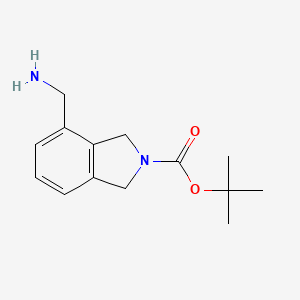

3-Bromo-N-(2-hydroxyethyl)-5-methylbenzamide

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Photodynamic Therapy

One notable application of benzamide derivatives, including compounds structurally related to 3-Bromo-N-(2-hydroxyethyl)-5-methylbenzamide, is in photodynamic therapy (PDT) for cancer treatment. Specifically, zinc phthalocyanine compounds substituted with benzamide derivatives exhibit significant potential as Type II photosensitizers in PDT. They showcase good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for the effective treatment of cancer using Type II mechanisms in PDT (Pişkin, Canpolat, & Öztürk, 2020).

Chemical Synthesis and Biological Activity

Compounds structurally akin to 3-Bromo-N-(2-hydroxyethyl)-5-methylbenzamide have been synthesized and characterized, contributing to diverse chemical applications. For instance, the synthesis of benzamide derivatives, involving bromo-substituted benzene, has led to the development of novel non-peptide CCR5 antagonists. These compounds are significant due to their potential biological activity, offering insights into the synthesis of bioactive molecules with potential therapeutic applications (Bi, 2015).

Metal-catalyzed C–H Bond Functionalization

The compound N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, bearing resemblance to 3-Bromo-N-(2-hydroxyethyl)-5-methylbenzamide, showcases a structure with an N,O-bidentate directing group. This structural feature is notably suitable for metal-catalyzed C–H bond functionalization reactions, indicating its utility in advanced organic synthesis and catalysis (Al Mamari & Al Lawati, 2019).

Antioxidant Potential

Bromophenol derivatives structurally related to 3-Bromo-N-(2-hydroxyethyl)-5-methylbenzamide have exhibited potent scavenging activity against radicals like DPPH and ABTS. These compounds, isolated from marine red algae, demonstrate significant antioxidant potential, suggesting their applicability in food and pharmaceutical industries as natural antioxidants (Li, Li, Gloer, & Wang, 2012).

Wirkmechanismus

Target of Action

Many bioactive aromatic compounds, including indole derivatives, bind with high affinity to multiple receptors . The specific targets would depend on the exact structure of the compound and could range from enzymes to receptors to DNA.

Mode of Action

The mode of action would depend on the specific targets of the compound. For example, if the compound targets an enzyme, it might inhibit the enzyme’s activity, leading to changes in the biochemical pathways that the enzyme is involved in .

Biochemical Pathways

Indole derivatives have been found to affect a variety of biochemical pathways due to their broad spectrum of biological activities . The specific pathways affected by “3-Bromo-N-(2-hydroxyethyl)-5-methylbenzamide” would depend on its specific targets.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. For example, the presence of certain functional groups can affect a compound’s solubility, which can influence its absorption and distribution .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound inhibits an enzyme involved in a disease pathway, the result might be a decrease in the symptoms of the disease .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence a compound’s action, efficacy, and stability .

Eigenschaften

IUPAC Name |

3-bromo-N-(2-hydroxyethyl)-5-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-7-4-8(6-9(11)5-7)10(14)12-2-3-13/h4-6,13H,2-3H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIINJMZSILQTCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Br)C(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-N-(2-hydroxyethyl)-5-methylbenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1409466.png)

![5-bromo-7-methoxy-1,4-dimethyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1409467.png)

![4-ethyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1409480.png)

![2-amino-6,7-dihydrobenzo[d]thiazol-5(4H)-one](/img/structure/B1409486.png)

![4-ethyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1409487.png)